molecular formula C10H10N4O2 B2917853 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid CAS No. 1539209-73-8

4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B2917853
CAS No.: 1539209-73-8
M. Wt: 218.216
InChI Key: OTIJHMMWENXKGZ-UHFFFAOYSA-N
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Description

4-[(1-Methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine core substituted with a carboxylic acid group at position 3 and an amino-linked 1-methylpyrazole moiety at position 4. Its molecular formula is C₁₀H₁₀N₄O₂, with a calculated molecular weight of 218.22 g/mol.

Properties

IUPAC Name

4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-14-6-7(4-12-14)13-9-2-3-11-5-8(9)10(15)16/h2-6H,1H3,(H,11,13)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIJHMMWENXKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-4-amine with pyridine-3-carboxylic acid chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: 4-[(1-Methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(1-Methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid exerts its effects involves binding to specific molecular targets. The pyrazole and pyridine rings interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Compound 1 : 1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
  • Molecular Formula : C₁₃H₁₃N₅O₂
  • Molecular Weight : ~291.29 g/mol (calculated)
  • Purity : 95% (EN300-01639 standard)
  • Carboxylic acid at position 3; methyl groups at pyrazole and pyrazolopyridine positions.
  • Applications : Similar fused-ring compounds are used in agrochemicals (e.g., pyrazosulfuron herbicides) .
Compound 2 : 1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid
  • Molecular Formula : C₈H₉N₃O₂
  • Molecular Weight : 179.18 g/mol (calculated)
  • Key Features: Pyrazole ring with allyl (CH₂CHCH₂) and amino substituents; carboxylic acid at position 4. Intermolecular hydrogen bonds stabilize crystal packing, suggesting high crystallinity .
  • Applications : Pyrazole derivatives are widely employed in pesticides and pharmaceuticals due to their bioactivity .
Compound 3 : 4-(Methyl((1-methyl-1H-pyrazol-5-yl)methyl)amino)-4-oxobut-2-enoic Acid
  • Molecular Formula : C₁₀H₁₄N₄O₃
  • Molecular Weight : ~238.25 g/mol (calculated)
  • Key Features: Oxobut-2-enoic acid chain introduces α,β-unsaturation, enhancing electrophilicity. Methylpyrazole substituent at position 5 (vs. position 4 in the target compound).
  • Applications : Such unsaturated acids may serve as intermediates in drug synthesis .
Compound 4 : 6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic Acid
  • Molecular Formula : C₁₆H₁₅N₃O₃
  • Molecular Weight : ~297.31 g/mol (calculated)
  • Key Features :
    • Fused pyrazolopyridine core with a 3-methoxyphenyl group, increasing lipophilicity.
    • Methyl groups at positions 1 and 3.
  • Applications : Methoxyphenyl-substituted analogs are explored for enhanced bioavailability in drug design .

Research Findings and Implications

Structural Rigidity vs. The target compound’s non-fused pyridine-pyrazole system may offer synthetic versatility for functionalization .

Substituent Effects: Allyl (Compound 2) and methoxyphenyl (Compound 4) groups influence lipophilicity and electronic properties, critical for membrane permeability and target interaction . The amino linker in the target compound may enhance hydrogen-bonding capacity compared to methyl or oxo substituents in analogs .

Purity and Standardization :

  • Compound 1’s 95% purity (EN300-01639) highlights industry standards for agrochemical intermediates, suggesting similar benchmarks may apply to the target compound .

Biological Activity

4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid, a compound belonging to the class of pyrazole derivatives, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SARs).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N4O2\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2

This structure features a pyridine ring substituted with a pyrazole moiety, which is crucial for its biological activity.

The compound acts primarily as an allosteric modulator of the M4 muscarinic acetylcholine receptor. This receptor is implicated in various neurological and psychiatric disorders. By modulating this receptor, the compound may influence neurotransmitter release and neuronal excitability, providing potential therapeutic benefits in conditions such as schizophrenia and Alzheimer's disease .

Antitumor Activity

Recent studies have shown that pyrazole derivatives exhibit significant antitumor activity. For instance, related compounds have demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating potent cytotoxicity. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring enhance antitumor efficacy .

CompoundCell LineIC50 (nM)
15yA1720.2
15yU87MG0.5
15yA3750.8

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines in activated immune cells. This suggests potential applications in treating inflammatory diseases .

Study 1: Inhibition of TBK1

A notable case study involved the evaluation of a series of pyrazolo[3,4-b]pyridine derivatives as TBK1 inhibitors . Among these, a derivative with a similar structure to our compound showed an IC50 value of 0.2 nM against TBK1, indicating strong inhibitory activity . The study highlighted the importance of the pyrazole moiety in enhancing selectivity and potency.

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of related compounds on neuronal cultures subjected to oxidative stress. The results indicated that these compounds could significantly reduce neuronal death and promote cell survival through mechanisms involving antioxidant activity and modulation of apoptotic pathways .

Toxicity Profile

While exploring the biological activities, it is crucial to assess the toxicity profile of this compound. Preliminary toxicity assays conducted on murine bone marrow cells revealed that while some derivatives exhibited cytotoxic effects at high concentrations, others maintained low toxicity levels, suggesting a favorable therapeutic index .

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